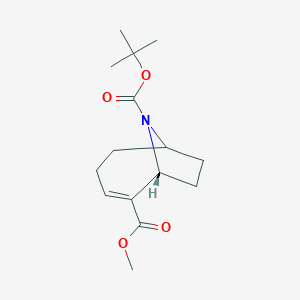![molecular formula C14H19F4NSn B14278320 1-[2,3,5,6-Tetrafluoro-4-(trimethylstannyl)phenyl]piperidine CAS No. 137812-29-4](/img/structure/B14278320.png)
1-[2,3,5,6-Tetrafluoro-4-(trimethylstannyl)phenyl]piperidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[2,3,5,6-Tetrafluoro-4-(trimethylstannyl)phenyl]piperidine is a fluorinated organotin compound It is characterized by the presence of a piperidine ring attached to a tetrafluorophenyl group, which is further substituted with a trimethylstannyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[2,3,5,6-Tetrafluoro-4-(trimethylstannyl)phenyl]piperidine typically involves the following steps:
Formation of the Tetrafluorophenyl Intermediate: The starting material, 2,3,5,6-tetrafluorophenyl, is prepared through halogenation reactions.
Introduction of the Trimethylstannyl Group: The tetrafluorophenyl intermediate undergoes a reaction with trimethyltin chloride in the presence of a catalyst, such as palladium, to form the trimethylstannyl derivative.
Attachment of the Piperidine Ring: The final step involves the nucleophilic substitution reaction of the trimethylstannyl derivative with piperidine under controlled conditions to yield the desired compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve high yields and purity.
Chemical Reactions Analysis
Types of Reactions
1-[2,3,5,6-Tetrafluoro-4-(trimethylstannyl)phenyl]piperidine undergoes various chemical reactions, including:
Substitution Reactions: The trimethylstannyl group can be replaced by other functional groups through nucleophilic substitution.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, leading to the formation of different oxidation states of tin.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like halides and nucleophiles are used under mild conditions.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate are employed.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are used.
Coupling Reactions: Palladium catalysts and boronic acids are commonly used in Suzuki-Miyaura coupling.
Major Products Formed
The major products formed from these reactions include various substituted phenyl derivatives, oxidized or reduced tin compounds, and coupled products with new carbon-carbon bonds.
Scientific Research Applications
1-[2,3,5,6-Tetrafluoro-4-(trimethylstannyl)phenyl]piperidine has several scientific research applications:
Organic Synthesis: It is used as a building block in the synthesis of complex organic molecules.
Materials Science: The compound is explored for its potential in creating novel materials with unique properties.
Medicinal Chemistry: Researchers investigate its potential as a precursor for drug development.
Catalysis: It serves as a ligand or catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of 1-[2,3,5,6-Tetrafluoro-4-(trimethylstannyl)phenyl]piperidine involves its ability to participate in various chemical reactions due to the presence of the trimethylstannyl group. This group can undergo transmetalation, where the tin atom transfers its organic group to another metal, such as palladium, in coupling reactions. The fluorinated phenyl group enhances the compound’s reactivity and stability.
Comparison with Similar Compounds
Similar Compounds
2,3,5,6-Tetrafluoro-4-(trifluoromethyl)aniline: Similar in structure but with a trifluoromethyl group instead of a trimethylstannyl group.
2,3,5,6-Tetrafluoro-4-methylpyridine: Contains a pyridine ring instead of a piperidine ring.
4-trifluoromethyl-2,3,5,6-tetrafluorothiophenol: Features a thiophenol group instead of a piperidine ring.
Properties
CAS No. |
137812-29-4 |
|---|---|
Molecular Formula |
C14H19F4NSn |
Molecular Weight |
396.01 g/mol |
IUPAC Name |
trimethyl-(2,3,5,6-tetrafluoro-4-piperidin-1-ylphenyl)stannane |
InChI |
InChI=1S/C11H10F4N.3CH3.Sn/c12-7-6-8(13)10(15)11(9(7)14)16-4-2-1-3-5-16;;;;/h1-5H2;3*1H3; |
InChI Key |
ICQWNZDIXWJSMB-UHFFFAOYSA-N |
Canonical SMILES |
C[Sn](C)(C)C1=C(C(=C(C(=C1F)F)N2CCCCC2)F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


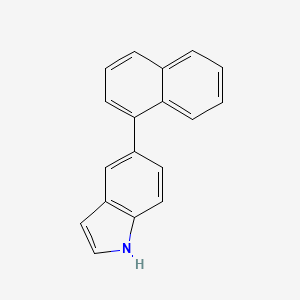
![2,5-Bis[5-(5-methylthiophen-2-yl)thiophen-2-yl]thiophene](/img/structure/B14278245.png)
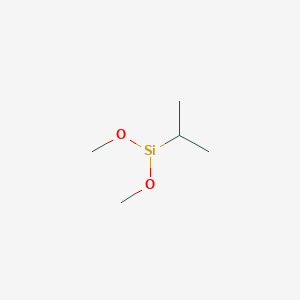
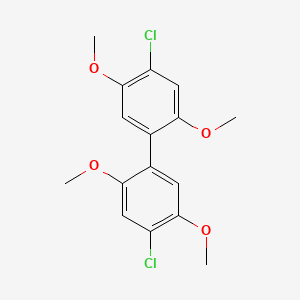
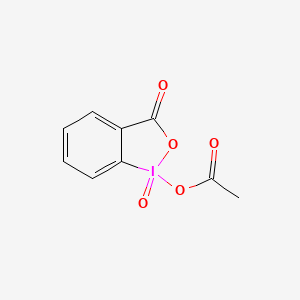
dimethyl-](/img/structure/B14278263.png)


![6-(Methyl{4-[(E)-(4-nitrophenyl)diazenyl]phenyl}amino)hexan-1-ol](/img/structure/B14278280.png)
![2-Methylidene-4-oxo-4-[3-(trifluoromethyl)anilino]butanoic acid](/img/structure/B14278291.png)
![2-[2-(Benzenesulfonyl)ethyl]-1,4-dioxane](/img/structure/B14278296.png)
![2-[[5-[5-(Dimethylamino)thiophen-2-yl]thiophen-2-yl]methylidene]propanedinitrile](/img/structure/B14278308.png)

